4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid is a fluorinated organic compound that features a benzoic acid moiety linked to a pentafluoropropenyl group via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,2,3,3,3-pentafluoropropene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the benzoic acid and the pentafluoropropenyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms in the pentafluoropropenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the pentafluoropropenyl moiety.
Wissenschaftliche Forschungsanwendungen
4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The fluorinated moiety can enhance binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,3,3-Pentafluoropropene: A precursor used in the synthesis of the target compound.
2,2-Difluoro-1-(trifluoromethyl)vinyl benzoate: Another fluorinated benzoic acid derivative with similar structural features.
Uniqueness
4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a pentafluoropropenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
96210-33-2 |
---|---|
Molekularformel |
C10H5F5O3 |
Molekulargewicht |
268.14 g/mol |
IUPAC-Name |
4-(1,2,3,3,3-pentafluoroprop-1-enoxy)benzoic acid |
InChI |
InChI=1S/C10H5F5O3/c11-7(10(13,14)15)8(12)18-6-3-1-5(2-4-6)9(16)17/h1-4H,(H,16,17) |
InChI-Schlüssel |
RWUFGHHPEXGZIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OC(=C(C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.